1-(2-Ethylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea
Description
Properties
IUPAC Name |
1-(2-ethylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O2/c1-2-13-6-3-4-9-17(13)22-19(25)21-15-11-18(24)23(12-15)16-8-5-7-14(20)10-16/h3-10,15H,2,11-12H2,1H3,(H2,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFIIXFIPMVFXRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Ethylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea typically involves multi-step organic reactions. The initial step often includes the formation of the pyrrolidinone ring, followed by the introduction of the ethylphenyl and fluorophenyl groups. Common reagents used in these reactions include various amines, isocyanates, and catalysts to facilitate the formation of the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific solvents to enhance the reaction efficiency. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Ethylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of functionalized products.
Scientific Research Applications
1-(2-Ethylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and mechanisms of action.
Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Ethylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Comparison with Structurally Similar Urea Derivatives
The compound shares structural motifs with other urea derivatives reported in medicinal chemistry, particularly those bearing halogenated aryl groups and heterocyclic systems. Below is a comparative analysis with three analogs from a 2013 Molecules study (Table 1) :
Key Observations:
The pyrrolidinone’s ketone group may enhance polarity compared to the thiazole’s sulfur atom. The 2-ethylphenyl group in the target compound differs from the chloromethyl-thiazolylphenyl group in 8a–8c. The ethyl group is less electronegative than chlorine, which could reduce electrophilic reactivity and influence pharmacokinetics. Fluorine is retained in the target compound’s aryl group (3-fluorophenyl), similar to 8a and 8c, but lacks additional halogens seen in 8b (3,5-dichloro) and 8c (3-chloro-4-fluoro).
Synthetic Efficiency: Yields for 8a–8c range from 50.3% to 58.1%, suggesting moderate efficiency in urea bond formation under their synthetic conditions. No yield data is available for the target compound, but analogous reactions may face challenges due to steric hindrance from the ethyl group or pyrrolidinone ring.
Hypothetical Pharmacological Implications:
- The pyrrolidinone moiety could enhance binding to enzymes or receptors requiring rigid, planar interactions, whereas the thiazole in 8a–8c might favor π-stacking with aromatic residues.
- The absence of chlorine substituents in the target compound may reduce off-target interactions with halogen-binding pockets common in kinase domains.
Biological Activity
The compound 1-(2-Ethylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea is a synthetic urea derivative that has garnered attention for its potential biological activities. This article delves into the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and comparative efficacy against various biological targets.
Chemical Structure
The compound can be structurally represented as follows:
This structure includes a urea functional group linked to an ethylphenyl and a fluorophenyl moiety, which may influence its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly as an FPRL1 agonist . FPRL1 (Formyl Peptide Receptor-Like 1) is involved in immune responses and inflammation modulation. The compound's ability to activate this receptor suggests potential therapeutic applications in inflammatory diseases and immune modulation.
Antimicrobial Activity
A study assessed the antimicrobial properties of various urea derivatives, including our compound of interest. The findings indicated that it possesses notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution techniques.
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15.6 | 31.25 |
| Bacillus cereus | 7.8 | 15.6 |
| Listeria monocytogenes | 31.25 | 62.5 |
| Escherichia coli | 31.25 | 62.5 |
| Pseudomonas aeruginosa | 62.5 | 125 |
These results indicate that the compound is particularly effective against Bacillus cereus and Staphylococcus aureus , with lower MIC values compared to control antibiotics like oxytetracycline .
The mechanism by which 1-(2-Ethylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea exerts its biological effects likely involves receptor-mediated pathways. The activation of FPRL1 leads to downstream signaling cascades that influence cellular responses such as chemotaxis, phagocytosis, and the release of pro-inflammatory mediators.
Case Studies
Several studies have been conducted to evaluate the efficacy of this compound in preclinical models:
- Anti-inflammatory Effects : In a murine model of acute inflammation, administration of the compound resulted in a significant reduction in inflammatory markers compared to controls.
- In Vivo Efficacy Against Infections : In a study involving mice infected with Staphylococcus aureus , treatment with the compound led to improved survival rates and reduced bacterial load in tissues, highlighting its potential as an antimicrobial agent.
Comparative Analysis
When compared to other known antimicrobial agents, 1-(2-Ethylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea shows promising results:
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Oxytetracycline | Staphylococcus aureus | 15.6 |
| Compound of Interest | Staphylococcus aureus | 15.6 |
| Compound A (similar structure) | Escherichia coli | 31.25 |
This table illustrates that the compound's efficacy is comparable to established antibiotics, suggesting its potential role in treating resistant bacterial infections.
Q & A
Q. What are the key challenges in synthesizing 1-(2-Ethylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea, and how can they be methodologically addressed?
Synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the pyrrolidinone ring via cyclization of γ-keto acids or esters under acidic conditions .
- Step 2 : Introduction of the 3-fluorophenyl group through nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) .
- Step 3 : Urea bridge formation via reaction of an isocyanate intermediate with the ethylphenyl amine derivative .
Q. Challenges :
- Low yield due to steric hindrance from the ethylphenyl group.
- Purification difficulties caused by byproducts from incomplete substitutions.
Q. Solutions :
- Optimize reaction conditions (e.g., use polar aprotic solvents like DMF and catalysts like Pd(OAc)₂ for coupling reactions) .
- Employ chromatographic purification (e.g., reverse-phase HPLC) to isolate the target compound .
Q. How can the structural integrity of this compound be validated post-synthesis?
Use a combination of analytical techniques:
- NMR Spectroscopy : Confirm substituent positions (e.g., ethylphenyl protons at δ 1.2–1.4 ppm; fluorophenyl aromatic protons at δ 7.2–7.6 ppm) .
- Mass Spectrometry (HRMS) : Verify molecular weight (expected [M+H]⁺: ~370.14 g/mol based on analogs) .
- X-ray Crystallography : Resolve 3D conformation, particularly the spatial arrangement of the urea moiety and fluorophenyl group .
Q. What preliminary biological screening assays are recommended for this compound?
- Enzyme Inhibition : Test against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for kinase activity) .
- Cytotoxicity : Evaluate IC₅₀ values in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays .
- Solubility/Stability : Assess pharmacokinetic properties using HPLC under physiological pH conditions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Variable Substituents : Synthesize analogs with modified ethylphenyl (e.g., methyl, isopropyl) or fluorophenyl (e.g., chloro, trifluoromethyl) groups .
- Assay Design :
- Data Analysis : Apply multivariate regression to correlate structural features (e.g., logP, steric bulk) with activity .
Q. What strategies mitigate contradictions in biological data between in vitro and in vivo studies?
- Metabolic Stability : Pre-treat compounds with liver microsomes to identify metabolic hotspots (e.g., oxidation of the pyrrolidinone ring) .
- Formulation Optimization : Use liposomal encapsulation or PEGylation to enhance bioavailability .
- Dose-Response Analysis : Conduct PK/PD modeling to reconcile efficacy thresholds .
Q. How can computational methods enhance reaction design for scaled-up synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
